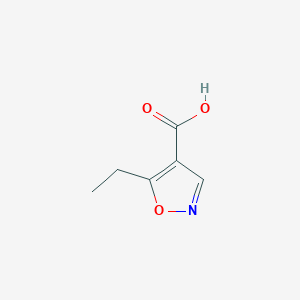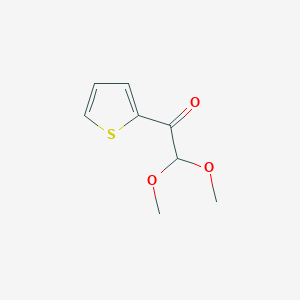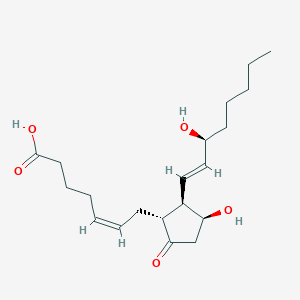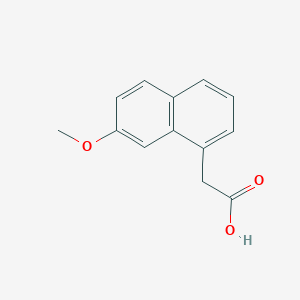
2-(7-甲氧基萘-1-基)乙酸
概述
描述
7-甲基-1-萘乙酸是一种有机化合物,属于萘衍生物类。其特征在于萘环系统在第 7 位被甲基取代,在第 1 位被乙酸部分取代。 该化合物以其作为植物中生长素作用的强效抑制剂的作用而闻名,使其在植物生长和发育研究中具有重要意义 .
科学研究应用
7-甲基-1-萘乙酸在科学研究中具有多种应用:
化学: 它被用作有机合成的试剂,以及各种化学转化的前体。
生物学: 该化合物因其在植物中抑制生长素转运的作用而被研究,这对理解植物生长和发育至关重要.
医学: 研究正在进行中,以探索其潜在的治疗应用,特别是在调节植物激素途径方面。
工业: 它用于生产农药和植物生长调节剂。
作用机制
7-甲基-1-萘乙酸的主要作用机制涉及抑制植物中生长素的转运。它靶向并抑制 AUX1、PIN 和 ABCB 等蛋白质,这些蛋白质负责介导生长素的转运。 这种抑制会破坏依赖生长素的发育过程,使其成为研究植物生理学的有价值的工具 .
类似化合物:
1-萘乙酸: 另一种具有类似生长素抑制特性的萘衍生物.
吲哚-3-乙酸: 一种天然存在的生长素,具有独特的结构和功能特性。
2,4-二氯苯氧乙酸: 一种用作除草剂的合成生长素。
独特性: 7-甲基-1-萘乙酸因其特定的取代模式而独一无二,这赋予了其独特的化学和生物学特性。其选择性抑制生长素转运蛋白的能力使其有别于其他与生长素相关的化合物,使其成为植物生物学中宝贵的研究工具。
生化分析
Biochemical Properties
2-(7-Methoxynaphthalen-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 2-(7-Methoxynaphthalen-1-yl)acetic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-(7-Methoxynaphthalen-1-yl)acetic acid can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 2-(7-Methoxynaphthalen-1-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 2-(7-Methoxynaphthalen-1-yl)acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(7-Methoxynaphthalen-1-yl)acetic acid remains stable under certain conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, in rodent models, low doses of 2-(7-Methoxynaphthalen-1-yl)acetic acid have been shown to reduce inflammation, whereas high doses can lead to liver toxicity and other adverse effects .
Metabolic Pathways
2-(7-Methoxynaphthalen-1-yl)acetic acid is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 2-(7-Methoxynaphthalen-1-yl)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and bind to intracellular proteins, influencing its bioavailability and activity .
Subcellular Localization
The subcellular localization of 2-(7-Methoxynaphthalen-1-yl)acetic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism. The precise localization can determine the compound’s specific effects on cellular processes .
准备方法
合成路线和反应条件: 7-甲基-1-萘乙酸的合成可以通过多种方法实现。一种常见的方法涉及在 4A 分子筛的存在下,用氢化催化剂使 7-甲基-1-萘乙腈反应。 该反应在分离后生成 7-甲基-1-萘乙酸 .
工业生产方法: 在工业环境中,7-甲基-1-萘乙酸的生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。使用先进的催化剂和受控的反应环境对于高效生产至关重要。
化学反应分析
反应类型: 7-甲基-1-萘乙酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的萘醌。
还原: 还原反应可以将其转化为萘醇衍生物。
取代: 亲电取代反应可以在萘环上引入不同的官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用如氢化铝锂和硼氢化钠等还原剂。
取代: 在受控条件下,使用卤素、硝化剂和磺化剂等试剂。
主要产品:
氧化: 萘醌
还原: 萘醇
取代: 卤代、硝化和磺化的萘衍生物
相似化合物的比较
1-Naphthaleneacetic acid: Another naphthalene derivative with similar auxin-inhibiting properties.
Indole-3-acetic acid: A naturally occurring auxin with distinct structural and functional properties.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Uniqueness: 7-Methyl-1-naphthyl acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit auxin transport proteins sets it apart from other auxin-related compounds, making it a valuable research tool in plant biology.
属性
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPYHKXILUFWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544066 | |
| Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-22-2 | |
| Record name | 7-Methoxy-1-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-1-naphthaleneacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
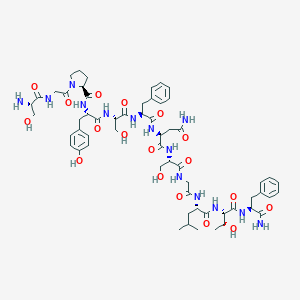
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)


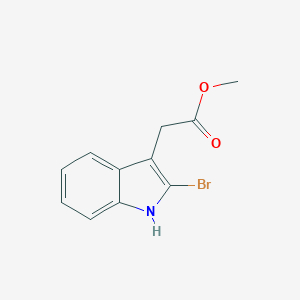

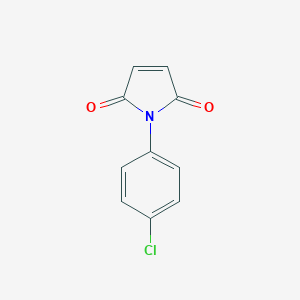

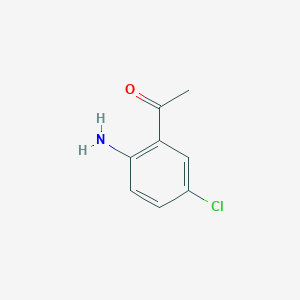
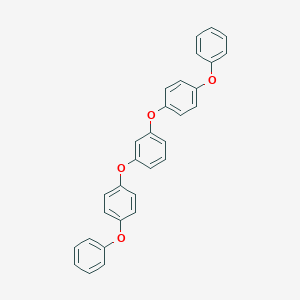
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)
